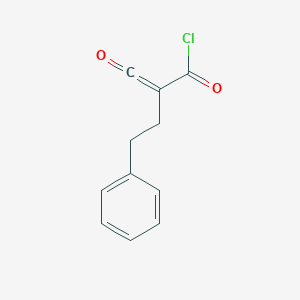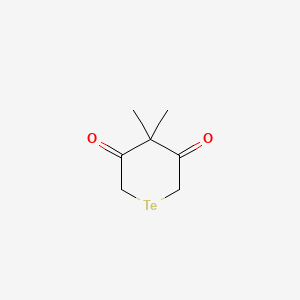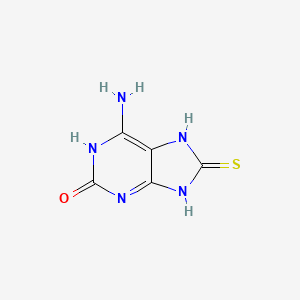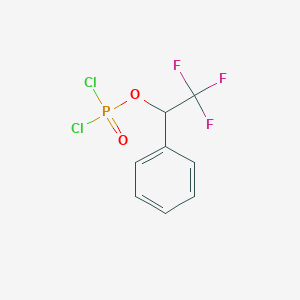![molecular formula C28H20S5 B14618870 2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene CAS No. 60602-71-3](/img/structure/B14618870.png)
2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene is a complex organic compound characterized by its unique structure comprising multiple thiophene and ethene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene typically involves a series of condensation reactions. One common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes with active methylene compounds in the presence of a base . The reaction conditions often include the use of solvents such as acetic anhydride and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene involves its interaction with various molecular targets and pathways. Its optoelectronic properties are primarily due to the conjugated π-electron system, which allows for efficient charge transfer and light absorption. This makes it an excellent candidate for use in electronic devices where these properties are crucial.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(octyloxy)-1,4-phenylene: Another compound with similar optoelectronic properties, often used in OLEDs and organic solar cells.
6-bromoquinoline: Used in the synthesis of similar π-conjugated systems for electronic applications.
Uniqueness
What sets 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene apart is its unique structure that combines multiple thiophene and ethene units, providing a highly conjugated system. This results in superior optoelectronic properties, making it particularly valuable in advanced electronic applications.
Properties
CAS No. |
60602-71-3 |
|---|---|
Molecular Formula |
C28H20S5 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
2,5-bis[2-[5-(2-thiophen-2-ylethenyl)thiophen-2-yl]ethenyl]thiophene |
InChI |
InChI=1S/C28H20S5/c1-3-21(29-19-1)5-7-23-9-11-25(31-23)13-15-27-17-18-28(33-27)16-14-26-12-10-24(32-26)8-6-22-4-2-20-30-22/h1-20H |
InChI Key |
UUOFIKNBSWAYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=C(S2)C=CC3=CC=C(S3)C=CC4=CC=C(S4)C=CC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)




![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

